molecular formula C11H7ClF3NOS B3036221 2-Chloro-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole CAS No. 339018-43-8

2-Chloro-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole

Cat. No.: B3036221
CAS No.: 339018-43-8
M. Wt: 293.69 g/mol
InChI Key: PAFWBSKXQQQKOT-UHFFFAOYSA-N
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Description

2-Chloro-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of a chloro group, a trifluoromethyl group, and a phenoxy group attached to a thiazole ring

Scientific Research Applications

2-Chloro-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole has several scientific research applications:

    Pharmaceuticals: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Agrochemicals: The compound is used as an intermediate in the synthesis of pesticides and herbicides.

    Materials Science: It is explored for its potential use in the development of advanced materials with unique electronic or optical properties.

Safety and Hazards

The compound is classified as an irritant and has a hazard level of 8 . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Future Directions

The compound is an intermediate in the synthesis of the second generation of neonicotinoid insecticides, which are attracting attention in the pesticide industry due to their lower usage, broader insecticidal spectrum, and higher safety . It is used in the synthesis of thiamethoxam, thiacloprid, and clothianidin . These insecticides not only have preventive effects on above-ground and underground pests, but can also treat stems, soil, and seeds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorothiazole with 3-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloro group or modify the thiazole ring.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiazoles with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dechlorinated thiazoles or modified thiazole rings.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)aniline
  • 4-Chloro-3,5-dinitrobenzotrifluoride

Uniqueness

2-Chloro-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole is unique due to the combination of its thiazole ring, chloro group, and trifluoromethyl group, which confer distinct chemical and biological properties. The presence of the phenoxy group further enhances its versatility in various applications.

Properties

IUPAC Name

2-chloro-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NOS/c12-10-16-5-9(18-10)6-17-8-3-1-2-7(4-8)11(13,14)15/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFWBSKXQQQKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201205120
Record name 2-Chloro-5-[[3-(trifluoromethyl)phenoxy]methyl]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339018-43-8
Record name 2-Chloro-5-[[3-(trifluoromethyl)phenoxy]methyl]thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339018-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-[[3-(trifluoromethyl)phenoxy]methyl]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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